molecular formula C8H14O2 B3052354 5-Methylheptane-2,4-dione CAS No. 40568-43-2

5-Methylheptane-2,4-dione

Cat. No.: B3052354
CAS No.: 40568-43-2
M. Wt: 142.2 g/mol
InChI Key: VMPZHUZUESBODJ-UHFFFAOYSA-N
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Description

5-Methylheptane-2,4-dione is a chemical compound with the CAS Number: 40568-43-2 . It has a molecular weight of 142.2 and its molecular formula is C8H14O2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14O2/c1-4-6(2)8(10)5-7(3)9/h6H,4-5H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Thermal Decomposition Studies

Russell and Yee (2005) investigated the thermal decomposition of various β-diketones, including pentane-2,4-dione and related compounds. They used IR laser-powered homogeneous pyrolysis combined with ab initio calculation to study the decomposition pathways. While 5-methylheptane-2,4-dione wasn't directly examined, this research is relevant for understanding the decomposition behavior of similar diketones (Russell & Yee, 2005).

Structural Analysis

Vashchenko et al. (2019) analyzed the structure of 1,5-bis([1,1'-biphenyl]-4-yl)-5-hydroxy-3-methylheptane-1,6-dione using X-ray analysis and quantum chemical calculations. Their findings highlighted the importance of weak interactions in the structural arrangement of the molecule, which can provide insights into the properties of similar compounds like this compound (Vashchenko et al., 2019).

Catalytic Applications

Berthon-Gelloz and Hayashi (2006) synthesized new C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes, which were then utilized in rhodium-catalyzed asymmetric addition reactions. The study provides a foundation for understanding the catalytic applications of compounds structurally related to this compound (Berthon-Gelloz & Hayashi, 2006).

Synthesis Methodologies

Zhuang Yan-Xin (2007) conducted a study on the synthesis of 2,2,6,6-tetramethylheptane-3,5-dione, providing insights into the methodologies that could be applicable for synthesizing similar compounds like this compound (Zhuang Yan-Xin, 2007).

Electrochemical Applications

Nosheen et al. (2012) investigated the electrochemical behavior of hydantoin derivatives, including imidazolidine-2,4-dione derivatives, at a glassy carbon electrode. This research could be relevant for understanding the electrochemical properties of structurally related compounds like this compound (Nosheen et al., 2012).

Safety and Hazards

5-Methylheptane-2,4-dione is classified as a dangerous substance. It has a GHS02 pictogram and the hazard statement H225 . Precautionary measures include P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, and P501 .

Biochemical Analysis

Biochemical Properties

5-Methylheptane-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the catalysis of specific biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are important to consider in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with increased oxidative stress and cellular damage in animal studies . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent metabolism. These metabolic reactions can lead to the formation of various metabolites, which may have distinct biological activities . The compound’s involvement in metabolic pathways can also affect metabolite levels and metabolic flux within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. For instance, this compound may be transported across cell membranes by specific transport proteins, influencing its intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization is crucial for elucidating its precise biological roles.

Properties

IUPAC Name

5-methylheptane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-6(2)8(10)5-7(3)9/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPZHUZUESBODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578645
Record name 5-Methylheptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40568-43-2
Record name 5-Methyl-2,4-heptanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40568-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylheptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylheptane-2,4-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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